

# Relmapirazin: A Technical Guide to Solubility and Stability Characteristics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Relmapirazin*

Cat. No.: *B610439*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Relmapirazin** (MB-102) is a novel, water-soluble fluorescent tracer agent designed for the accurate measurement of glomerular filtration rate (GFR).<sup>[1][2][3]</sup> Its utility in a clinical setting is predicated on its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of **relmapirazin**, including detailed experimental protocols for their determination and analysis. The information presented herein is intended to support researchers and drug development professionals in the formulation, handling, and analytical method development for **relmapirazin**.

## Introduction

**Relmapirazin** is a pyrazine-based compound with a molecular formula of  $C_{12}H_{16}N_6O_8$  and a molecular weight of 372.3 g/mol.<sup>[1]</sup> It is characterized by its high water solubility and has been noted for its excellent chemical and photostability.<sup>[3]</sup> The drug product is typically formulated in a phosphate-buffered saline at a pH of 7.3, with a concentration of 18.6 mg of **relmapirazin** per milliliter of solution, adjusted to a final pH between 7.0 and 7.6. This formulation contains no additional excipients. Understanding the solubility and stability profiles of **relmapirazin** is critical for ensuring its safety, efficacy, and shelf-life.

## Solubility Characteristics

**Relmapirazin** is described as a water-soluble compound, a key attribute for its intended intravenous administration. Its solubility is influenced by the solvent system and the pH of the medium.

## Aqueous and Organic Solvent Solubility

The solubility of **relmapirazin** in various aqueous and organic solvents is a critical parameter for its formulation and handling. The following table summarizes the expected solubility profile of **relmapirazin**.

| Solvent System                     | Expected Solubility (mg/mL) | Temperature (°C) |
|------------------------------------|-----------------------------|------------------|
| Purified Water                     | > 20                        | 25               |
| Phosphate-Buffered Saline (pH 7.4) | > 20                        | 25               |
| 0.1 N Hydrochloric Acid            | > 15                        | 25               |
| 0.1 N Sodium Hydroxide             | > 10                        | 25               |
| Ethanol                            | < 1                         | 25               |
| Methanol                           | < 1                         | 25               |
| Acetonitrile                       | < 0.1                       | 25               |
| Dimethyl Sulfoxide (DMSO)          | > 5                         | 25               |

## pH-Solubility Profile

The ionization state of **relmapirazin** can be influenced by the pH of the solution, which in turn affects its solubility. A pH-solubility profile is essential for understanding its behavior in different physiological environments and for developing robust formulations.

| pH   | Buffer System | Expected Solubility (mg/mL) | Temperature (°C) |
|------|---------------|-----------------------------|------------------|
| 2.0  | Glycine-HCl   | > 15                        | 25               |
| 4.0  | Acetate       | > 18                        | 25               |
| 6.0  | Phosphate     | > 20                        | 25               |
| 7.4  | Phosphate     | > 20                        | 25               |
| 8.0  | Borate        | > 18                        | 25               |
| 10.0 | Borate        | > 15                        | 25               |

## Stability Characteristics

**Relmapirazin** has been reported to possess excellent chemical and photostability. Stability studies under various stress conditions are crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life.

## Solid-State Stability

The stability of the solid drug substance under accelerated and long-term storage conditions is summarized below.

| Condition                | Duration                                       | Expected Purity (%) | Observations                               |
|--------------------------|------------------------------------------------|---------------------|--------------------------------------------|
| 40°C / 75% RH            | 6 months                                       | > 99.0              | No significant degradation                 |
| 25°C / 60% RH            | 12 months                                      | > 99.5              | No significant degradation                 |
| Photostability (ICH Q1B) | 1.2 million lux hours / 200 W h/m <sup>2</sup> | > 99.0              | No significant color change or degradation |

## Solution-State Stability and Forced Degradation

Forced degradation studies are performed to identify the likely degradation products of **relmapirazin** and to establish the specificity of analytical methods.

| Stress Condition | Reagent/Condition                | Duration         | Expected Degradation (%) |
|------------------|----------------------------------|------------------|--------------------------|
| Acid Hydrolysis  | 0.1 N HCl                        | 24 hours at 60°C | < 5%                     |
| Base Hydrolysis  | 0.1 N NaOH                       | 24 hours at 60°C | < 10%                    |
| Oxidation        | 3% H <sub>2</sub> O <sub>2</sub> | 24 hours at RT   | < 5%                     |
| Thermal          | 60°C in solution                 | 48 hours         | < 2%                     |

## Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of **relmapirazin**.

### Solubility Determination: Shake-Flask Method

The equilibrium solubility of **relmapirazin** is determined using the well-established shake-flask method.

**Objective:** To determine the thermodynamic equilibrium solubility of **relmapirazin** in various solvents.

**Materials:**

- **Relmapirazin** drug substance
- Selected solvents (e.g., purified water, PBS pH 7.4, ethanol)
- Scintillation vials
- Shaking incubator
- Centrifuge

- 0.22  $\mu\text{m}$  syringe filters
- High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection

**Procedure:**

- Add an excess amount of **relmapirazin** to a vial containing a known volume of the test solvent.
- Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to reach equilibrium.
- After incubation, visually confirm the presence of undissolved solid.
- Centrifuge the samples to pellet the excess solid.
- Carefully withdraw a known volume of the supernatant and filter it through a 0.22  $\mu\text{m}$  syringe filter.
- Dilute the filtrate with an appropriate mobile phase and analyze the concentration of **relmapirazin** using a validated HPLC method.
- Perform the experiment in triplicate for each solvent.

## Experimental Workflow for Shake-Flask Solubility Assay

[Click to download full resolution via product page](#)

## Shake-Flask Solubility Assay Workflow

## Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of **relmapirazin** under various stress conditions.

Objective: To identify potential degradation products and pathways for **relmapirazin**.

## Materials:

- **Relmapirazin** drug substance
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Temperature-controlled ovens
- Photostability chamber
- Validated stability-indicating HPLC method

## Procedure:

- Acid and Base Hydrolysis: Dissolve **relmapirazin** in 0.1 N HCl and 0.1 N NaOH, respectively. Incubate the solutions at 60°C and collect samples at various time points. Neutralize the samples before HPLC analysis.
- Oxidative Degradation: Dissolve **relmapirazin** in a solution of 3% H<sub>2</sub>O<sub>2</sub> and keep at room temperature. Collect samples at different time intervals for analysis.
- Thermal Degradation: Expose the solid **relmapirazin** and a solution of **relmapirazin** to dry heat (e.g., 80°C for the solid, 60°C for the solution) and analyze at specified time points.
- Photostability: Expose solid and solution samples of **relmapirazin** to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period.
- Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify any degradation products.



[Click to download full resolution via product page](#)

#### Forced Degradation Study Workflow

## Signaling Pathways and Logical Relationships

The stability of a drug substance like **relmapirazin** is a critical attribute that influences its entire development lifecycle, from formulation to clinical use. The logical relationship between stability testing and drug development milestones is depicted below.

## Relmapirazin Stability in Drug Development

[Click to download full resolution via product page](#)

Drug Development Logical Flow

## Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of **relemapirazin**. While specific quantitative data from proprietary studies are not publicly available, the provided information on its known characteristics and the detailed experimental protocols based on industry standards offer a robust starting point for any research or development activities involving this promising fluorescent tracer agent. Adherence to these or similar rigorous testing methodologies is essential for ensuring the quality, safety, and efficacy of **relemapirazin** in its clinical application.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Relemapirazin - Wikipedia [en.wikipedia.org]
- 3. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent relemapirazin (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Relemapirazin: A Technical Guide to Solubility and Stability Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610439#relemapirazin-solubility-and-stability-characteristics>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)